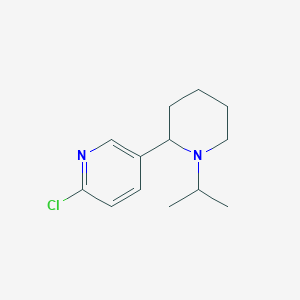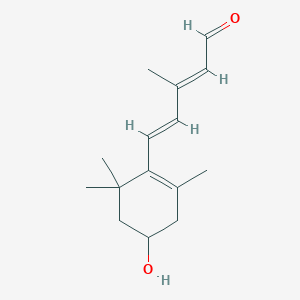
4-Hydroxy-beta-cyclocitral
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-beta-cyclocitral can be synthesized through the hydroxylation of beta-cyclocitral. The process involves the oxidation of beta-carotene, followed by the cleavage of double bonds to form beta-cyclocitral, which is then hydroxylated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of citral as a starting material. Citral is condensed with aniline or ethylamine, and the resulting condensate is cyclized with concentrated acid. The yields can be increased by diluting the citralanil with ether during cyclization and using sulfuric acid containing a little water .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-beta-cyclocitral undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-beta-cyclocitral has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Hydroxy-beta-cyclocitral exerts its effects involves the regulation of multiple stress-responsive genes in plants. It reprograms the transcriptional responses that enable plants to endure environmental stresses by upregulating genes related to abiotic and biotic stress responses . The compound promotes root growth by stimulating cell divisions in root meristems and lateral root branching .
Comparison with Similar Compounds
Beta-cyclocitral: The parent compound from which 4-Hydroxy-beta-cyclocitral is derived.
Safranal: A volatile compound related to this compound, known for its presence in saffron.
4-Hydroxy-nonenal: Another hydroxylated derivative with similar stress response properties.
Uniqueness: this compound is unique due to its specific role in regulating root growth and stress responses in plants. Unlike other similar compounds, it does not elicit jasmonic acid and abscisic acid biosynthesis, making it a distinct regulator in plant defense mechanisms .
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(2E,4E)-5-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C15H22O2/c1-11(7-8-16)5-6-14-12(2)9-13(17)10-15(14,3)4/h5-8,13,17H,9-10H2,1-4H3/b6-5+,11-7+ |
InChI Key |
YMYPOEDCYSNBAO-LCAICKDSSA-N |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=O)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11825122.png)

![1-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B11825148.png)
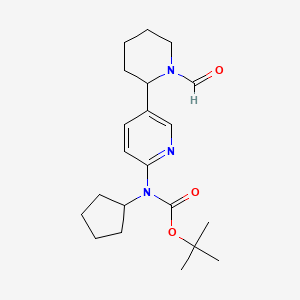
![tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B11825160.png)
![2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)
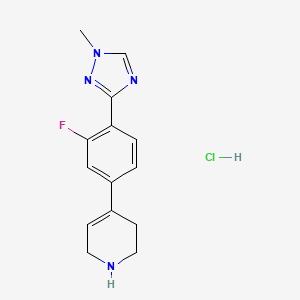
![3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)

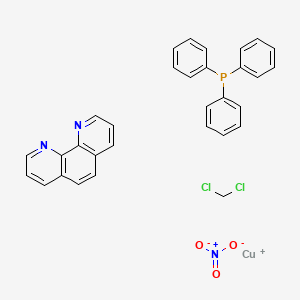

![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)

